Enflurane

Description

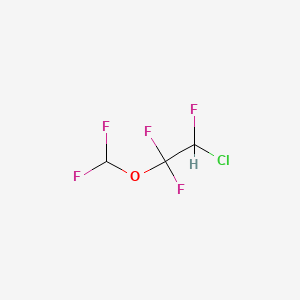

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-1-(difluoromethoxy)-1,1,2-trifluoroethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2ClF5O/c4-1(5)3(8,9)10-2(6)7/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPGQOUSTVILISH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(OC(F)F)(F)F)(F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CHF2OCF2CHClF, Array, C3H2ClF5O | |

| Record name | ENFLURANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25024 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ENFLURANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0887 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1020562 | |

| Record name | Enflurane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1020562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Enflurane (Ethrane, 2-chloro-1,1,2-trifluoroethyldifluoromethyl ether) is a nonflammable halogenated hydrocarbon that exists as a clear, colorless, odorless to sweet, volatile liquid at ordinary temperature and pressure. Bp: 56.8 °C. Density 1.50 g cm-3 at room temperature. Used as an anesthetic., Clear, colorless liquid with a mild, sweet odor; inhalation anesthetic; [NIOSH], Liquid, COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Clear, colorless liquid with a mild, sweet odor., Clear, colorless liquid with a mild, sweet odor. [inhalation anesthetic] | |

| Record name | ENFLURANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25024 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Enflurane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/203 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Enflurane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014373 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ENFLURANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0887 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ENFLURANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/256 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Enflurane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0253.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

134 °F at 760 mmHg (NIOSH, 2023), 56.5 °C, 56 °C, 134 °F | |

| Record name | ENFLURANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25024 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Enflurane | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00228 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Enflurane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7909 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Enflurane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014373 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ENFLURANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0887 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ENFLURANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/256 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Enflurane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0253.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

Low (NIOSH, 2023), Miscible with ... organic liquids including fats and oils, In water, 5.62X10+3 mg/L at 25 °C, 3.90e+00 g/L, Solubility in water: poor, Low | |

| Record name | ENFLURANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25024 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Enflurane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7909 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Enflurane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014373 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ENFLURANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0887 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Enflurane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0253.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.52 at 77 °F (NIOSH, 2023) - Denser than water; will sink, 1.5121 g/cu cm at 25 °C, Relative density (water = 1): 1.52, 1.52 at 77 °F, (77 °F): 1.52 | |

| Record name | ENFLURANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25024 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Enflurane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7909 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ENFLURANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0887 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ENFLURANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/256 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Enflurane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0253.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

Relative vapor density (air = 1): 1.9 | |

| Record name | ENFLURANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0887 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

175 mmHg (NIOSH, 2023), 591.0 [mmHg], 174.5 mm Hg at 20 °C, Vapor pressure, kPa at 20 °C: 23.3, 175 mmHg | |

| Record name | ENFLURANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25024 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Enflurane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/203 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Enflurane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7909 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ENFLURANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0887 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ENFLURANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/256 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Enflurane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0253.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

Clear, colorless liquid, Stable, volatile, non-flammable liquid | |

CAS No. |

13838-16-9 | |

| Record name | ENFLURANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25024 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Enflurane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13838-16-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Enflurane [USAN:USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013838169 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Enflurane | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00228 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | enflurane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=115944 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Enflurane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1020562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Enflurane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.126 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ENFLURANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/91I69L5AY5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Enflurane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7909 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Enflurane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014373 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ENFLURANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0887 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ENFLURANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/256 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Ether, 2-chloro-1,1,2-trifluoroethyl difluoromethyl | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/KN67C280.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

Physicochemical Properties of Enflurane for In Vitro Studies: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of enflurane, a halogenated ether, to facilitate its use in in vitro research. This document includes detailed tables of its physical and chemical characteristics, experimental protocols for key in vitro assays, and visualizations of its known signaling pathways.

Core Physicochemical Properties

This compound (2-chloro-1,1,2-trifluoroethyl difluoromethyl ether) is a volatile anesthetic that has been used in clinical practice and is a valuable tool for in vitro investigations into the mechanisms of anesthesia and cellular processes.[1] A thorough understanding of its physicochemical properties is crucial for designing and interpreting in vitro experiments.

Table 1: General Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₃H₂ClF₅O | [2] |

| Molecular Weight | 184.49 g/mol | [2] |

| Boiling Point | 56.5 °C at 760 mmHg | [1][3] |

| Density | 1.517 g/cm³ at 25 °C | [4] |

| Vapor Pressure | 172 mmHg at 20 °C | [1][5] |

| 218 mmHg at 25 °C | [6] | |

| 345 mmHg at 36 °C | [6] | |

| Appearance | Clear, colorless liquid | [3][7] |

| Odor | Mild, sweet ether-like | [4][7] |

| Stability | Stable, does not degrade in the presence of alkali or light. | [8] |

Table 2: Partition Coefficients of this compound

Partition coefficients are essential for understanding the distribution of this compound between different phases, such as gas, blood, and tissues, which is critical for determining its concentration at the cellular level in in vitro systems.

| Partition Coefficient | Value | Temperature | Reference |

| Blood:Gas | 1.9 | 37 °C | [1][5] |

| Oil:Gas | 98.5 | 37 °C | [4] |

| Brain:Blood | 1.4 | - | [9] |

| Fat:Blood | 36 | - | [9] |

| Liver:Blood | 1.6 | - | [9] |

| Muscle:Blood | 1.7 | - | [9] |

Experimental Protocols for In Vitro Studies

Accurate and reproducible in vitro studies with this compound require carefully designed and executed protocols. The following sections provide detailed methodologies for common in vitro applications.

Preparation of this compound Solutions for Cell Culture

Due to its volatility, preparing stable and accurate concentrations of this compound in aqueous cell culture media requires specific techniques. The most common method involves the equilibration of the culture medium with a known vapor concentration of this compound in a sealed chamber.

Objective: To prepare cell culture medium with a clinically relevant concentration of this compound.

Materials:

-

Sealed, airtight exposure chamber (e.g., Billups-Rothenberg chamber)

-

Calibrated vaporizer for this compound

-

Gas analyzer capable of measuring this compound, O₂, and CO₂ concentrations

-

Cell culture medium, pre-warmed to 37°C

-

Humidifier

Methodology:

-

Place the desired volume of pre-warmed cell culture medium in an open container (e.g., a petri dish or a flask with a loosened cap) inside the exposure chamber. The surface area of the medium will affect the rate of equilibration.

-

Connect the calibrated vaporizer containing this compound to the inlet of the chamber.

-

Connect a gas supply with the desired O₂ and CO₂ concentrations (typically 5% CO₂ in humidified air) to the vaporizer.

-

Flush the chamber with the gas mixture containing the target concentration of this compound for a sufficient time to displace the existing air. A flow rate of 2-5 L/min for 15-20 minutes is a common starting point.

-

Monitor the this compound, O₂, and CO₂ concentrations within the chamber using a gas analyzer. Adjust the vaporizer setting as needed to achieve the desired steady-state concentration.

-

Once the target concentration is stable, seal the chamber and incubate at 37°C for a period to allow the culture medium to equilibrate with the gas phase. The equilibration time will depend on the volume of the medium and the surface area; several hours may be required.

-

It is recommended to measure the concentration of this compound in the medium directly using techniques like gas chromatography to ensure accuracy.[10]

-

After equilibration, the medium can be used to treat cells within the same sealed chamber or quickly transferred to cell culture plates for experiments.

Experimental workflow for preparing this compound-containing cell culture medium.

Patch-Clamp Electrophysiology for Ion Channel Modulation

Patch-clamp electrophysiology is a powerful technique to study the effects of this compound on the function of various ion channels, such as GABAA, glycine, and NMDA receptors.[7][11]

Objective: To investigate the effect of this compound on ligand-gated ion channel currents in cultured neurons or heterologous expression systems.

Materials:

-

Inverted microscope with micromanipulators

-

Patch-clamp amplifier and data acquisition system

-

Perfusion system for solution exchange

-

Borosilicate glass capillaries for pipette fabrication

-

Standard extracellular and intracellular recording solutions

-

Agonists for the ion channel of interest (e.g., GABA, glycine, NMDA)

-

This compound-containing extracellular solution (prepared as in section 2.1)

Methodology:

-

Prepare cultured cells (e.g., primary neurons or HEK293 cells expressing the receptor of interest) on coverslips.

-

Place a coverslip in the recording chamber on the microscope stage and perfuse with standard extracellular solution.

-

Fabricate a patch pipette with a resistance of 3-7 MΩ and fill it with the appropriate intracellular solution.

-

Under visual guidance, approach a target cell with the patch pipette and form a high-resistance (GΩ) seal.

-

Establish a whole-cell recording configuration by applying gentle suction to rupture the cell membrane under the pipette tip.

-

Clamp the cell at a holding potential of -60 mV.

-

Apply the specific agonist for the ion channel of interest using the perfusion system to elicit a baseline current response.

-

After recording a stable baseline, switch the perfusion to the extracellular solution containing both the agonist and the desired concentration of this compound.

-

Record the current response in the presence of this compound.

-

Wash out the this compound and agonist to allow the current to return to baseline.

-

Analyze the changes in current amplitude, kinetics (activation, deactivation, and desensitization), and dose-response relationship.

Workflow for patch-clamp analysis of this compound's effect on ion channels.

Cell Viability and Cytotoxicity Assays

It is important to determine the concentration range at which this compound affects cellular functions without causing significant cell death. The MTT assay is a common colorimetric method to assess cell viability.[12]

Objective: To determine the cytotoxicity of this compound on a specific cell line.

Materials:

-

96-well cell culture plates

-

Cell line of interest

-

Complete cell culture medium

-

This compound exposure system (as described in section 2.1)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or isopropanol with 0.04 M HCl)

-

Microplate reader

Methodology:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

-

Expose the cells to a range of this compound concentrations (e.g., 0.5%, 1%, 2%, 4% in the gas phase) for a defined period (e.g., 6, 12, or 24 hours) in a sealed, humidified chamber at 37°C and 5% CO₂. Include a control group exposed to the gas mixture without this compound.

-

After the exposure period, remove the plates from the chamber and replace the treatment medium with 100 µL of fresh, pre-warmed medium.

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

After incubation, carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Gently shake the plate for 5-10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the control group.

Signaling Pathways Modulated by this compound

This compound exerts its effects by modulating multiple signaling pathways, primarily through its interaction with various ion channels in the central nervous system.

Modulation of Inhibitory Neurotransmission

This compound potentiates the function of inhibitory neurotransmitter receptors, leading to neuronal hyperpolarization and reduced excitability.

This compound's potentiation of inhibitory GABA-A and Glycine receptors.

Modulation of Excitatory Neurotransmission

This compound also inhibits the function of excitatory neurotransmitter receptors, further contributing to the depression of neuronal activity.

This compound's inhibition of excitatory NMDA receptors.

This guide provides a foundational understanding of the physicochemical properties of this compound and standardized protocols for its application in in vitro research. By adhering to these methodologies, researchers can ensure the accuracy and reproducibility of their findings, contributing to a deeper understanding of the molecular and cellular effects of this important anesthetic agent.

References

- 1. Interaction between Artificial Membranes and this compound, a General Volatile Anesthetic: DPPC-Enflurane Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Interaction between artificial membranes and this compound, a general volatile anesthetic: DPPC-enflurane interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound decreases glutamate neurotransmission to spinal cord motor neurons by both pre- and postsynaptic actions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effects of isoflurane on gamma-aminobutyric acid type A receptors activated by full and partial agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Sevoflurane exposure induces neurotoxicity by regulating mitochondrial function of microglia due to NAD insufficiency [frontiersin.org]

- 7. Effects of this compound on the voltage-gated membrane currents of bovine adrenal chromaffin cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. General Anesthetic Actions on GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. General Anesthetic Isoflurane Modulates Inositol 1,4,5-Trisphosphate Receptor Calcium Channel Opening - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Volatile anesthetics and glutamate activation of N-methyl-D-aspartate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pulsus.com [pulsus.com]

Enflurane's Molecular Impact on the Central Nervous System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enflurane (2-chloro-1,1,2-trifluoroethyl difluoromethyl ether) is a halogenated ether that has been used as an inhalational anesthetic. Its primary effects are mediated through the modulation of various ligand-gated ion channels and neurotransmitter systems within the central nervous system (CNS). This technical guide provides an in-depth overview of the molecular mechanisms of this compound's action on the CNS, with a focus on its interactions with GABA-A, glycine, NMDA, and AMPA receptors. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the associated signaling pathways and experimental workflows.

Molecular Mechanisms of this compound in the CNS

This compound's anesthetic properties arise from its ability to alter the delicate balance between excitatory and inhibitory neurotransmission. It achieves this primarily by enhancing the function of inhibitory receptors and diminishing the function of excitatory receptors.

Potentiation of Inhibitory Neurotransmission

GABA-A Receptors: this compound positively allosterically modulates GABA-A receptors, the primary mediators of fast inhibitory neurotransmission in the brain. This potentiation leads to an increased influx of chloride ions upon GABA binding, resulting in hyperpolarization of the neuronal membrane and a decrease in neuronal excitability. Studies on rat spinal cord neurons have shown that a significant portion of this compound's depressant effects are mediated by GABA-A receptors.[1] At supraclinical concentrations, some volatile anesthetics can directly activate GABA-A receptors in the absence of GABA.[2]

Glycine Receptors: Similar to its effect on GABA-A receptors, this compound potentiates the function of strychnine-sensitive glycine receptors, which are crucial for inhibitory neurotransmission in the spinal cord and brainstem. This potentiation is achieved through allosteric modulation, enhancing the receptor's response to glycine. Research indicates that this compound can affect glycine receptor channel opening independently of its effects on neurotransmitter binding.[3] In rat spinal ventral horn neurons, a substantial part of this compound's depressant action is attributed to its effect on glycine receptors.

Inhibition of Excitatory Neurotransmission

NMDA Receptors: this compound inhibits the function of N-methyl-D-aspartate (NMDA) receptors, a subtype of ionotropic glutamate receptors critical for excitatory synaptic transmission and plasticity. This compound has been shown to disrupt the glutamate stimulation of [3H]MK-801 binding to the NMDA receptor channel with an IC50 of 0.4 mM.[4] This inhibition appears to be non-competitive with respect to glutamate and can be attenuated by the co-agonist glycine.[4]

AMPA Receptors: this compound also exerts a depressant effect on α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, another key player in fast excitatory neurotransmission. Studies on mouse spinal cord motor neurons have demonstrated that this compound directly depresses AMPA currents, and this effect is independent of its actions on GABA-A or glycine receptors.[4] The subunit composition of AMPA receptors may influence the extent of inhibition by volatile anesthetics.

Quantitative Data Summary

The following tables summarize the quantitative data on the effects of this compound on various CNS receptors.

Table 1: this compound's Effect on Inhibitory Receptors

| Receptor | Effect | Concentration | Species/Preparation | Reference |

| GABA-A | Potentiation | - | Rat Spinal Cord Neurons | [1] |

| Glycine | Potentiation | 0.6 mM | Rat Spinal Cord Motor Neurons | [3] |

| Glycine | Increased mIPSC Frequency | 0.6 mM | Rat Spinal Cord Motor Neurons | [3] |

Table 2: this compound's Effect on Excitatory Receptors

| Receptor | Effect | IC50 / Concentration | Species/Preparation | Reference |

| NMDA | Inhibition of [3H]MK-801 binding | 0.4 mM | Rat Cerebral Cortex Membranes | [4] |

| AMPA | Depression of currents | - | Mouse Spinal Cord Motor Neurons | [4] |

Signaling Pathways

The following diagrams illustrate the principal signaling pathways affected by this compound.

References

- 1. User Guide — graphviz 0.21 documentation [graphviz.readthedocs.io]

- 2. General Anesthetic Actions on GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pre- and postsynaptic volatile anaesthetic actions on glycinergic transmission to spinal cord motor neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound directly depresses glutamate AMPA and NMDA currents in mouse spinal cord motor neurons independent of actions on GABAA or glycine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacokinetics and Metabolism of Enflurane in Animal Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics and metabolism of the inhalational anesthetic enflurane in various animal models. The information presented herein is intended to support preclinical research and drug development efforts by offering detailed data, experimental protocols, and visual representations of key physiological processes.

Introduction

This compound (2-chloro-1,1,2-trifluoroethyl difluoromethyl ether) is a halogenated ether that has been used for general anesthesia. Understanding its uptake, distribution, metabolism, and elimination (ADME) in animal models is crucial for extrapolating preclinical findings to human clinical scenarios, assessing potential toxicities, and developing safer anesthetic protocols. This guide summarizes key quantitative data, details common experimental methodologies, and provides visual diagrams to elucidate the complex processes involved in this compound's disposition in the body.

Quantitative Pharmacokinetic Data

The following tables summarize the available quantitative pharmacokinetic data for this compound and its metabolites in various animal models. It is important to note that comprehensive pharmacokinetic parameters are not available for all species, and further research is needed to fill these knowledge gaps.

Table 1: this compound Metabolism and Metabolite Excretion in Rats

| Parameter | Animal Model | Dosage/Exposure | Value | Reference |

| Estimated Metabolism | - | - | Approximately 8% | [1] |

| Peak Serum Fluoride | Fischer 344 Rats | 1% this compound for 2 hours | 18.7 µM (4 hours post-anesthesia) | |

| Urinary Fluoride Excretion | Fischer 344 Rats | Anesthetic concentrations (2.0%) for 0.15 to 4.8 hours | Increased with duration of exposure | [2] |

| Urinary Fluoride Excretion | Fischer 344 Rats | Subanesthetic concentrations (0.2%) for 48 hours | Greater than at anesthetic concentrations for shorter durations | [2] |

Table 2: Pharmacokinetic Parameters of Drugs in this compound-Anesthetized Dogs

Note: These parameters are for co-administered drugs, not this compound itself, but provide context for experimental conditions.

| Co-administered Drug | Parameter | Value |

| Midazolam | Half-life (t1/2,z) | 95 +/- 10 min |

| Midazolam | Volume of Distribution (V) | 2.98 +/- 0.25 L/kg |

| Midazolam | Clearance (Cl) | 22.3 +/- 1.1 ml/kg/min |

| Ketamine | Half-life (t1/2β) | 141 +/- 40 min |

| Ketamine | Clearance (Cl) | 13.9 +/- 2.5 ml/kg/min |

Experimental Protocols

This section details common experimental methodologies for studying the pharmacokinetics and metabolism of this compound in animal models.

Anesthesia Administration and Monitoring in a Canine Model

This protocol is adapted from studies investigating the pharmacokinetics of other drugs in this compound-anesthetized dogs and can be modified for direct studies of this compound.

Objective: To maintain a stable plane of anesthesia with this compound for pharmacokinetic studies.

Materials:

-

Mongrel dogs

-

This compound vaporizer

-

Endotracheal tubes

-

Mechanical ventilator

-

Intravenous catheters

-

Physiological monitoring equipment (ECG, blood pressure, end-tidal CO2)

-

Blood collection tubes

Procedure:

-

Induce anesthesia with a short-acting agent (e.g., thiopental) to allow for endotracheal intubation.

-

Connect the animal to a mechanical ventilator and deliver a precise concentration of this compound in oxygen. The initial concentration is typically set to achieve a surgical plane of anesthesia (e.g., 1.5-2.0 MAC). The Minimum Alveolar Concentration (MAC) of this compound in dogs is approximately 2.06-2.2%[3].

-

Maintain anesthesia at the desired concentration, adjusting as necessary based on physiological signs (e.g., heart rate, blood pressure, response to noxious stimuli).

-

Continuously monitor vital signs, including heart rate, respiratory rate, blood pressure, and end-tidal this compound concentration.

-

For pharmacokinetic sampling, an arterial and/or venous catheter is placed for serial blood collection.

Quantification of this compound in Brain Tissue using Gas Chromatography-Mass Spectrometry (GC-MS) in a Murine Model

This protocol describes a method for the quantitative analysis of this compound in brain tissue.

Objective: To accurately measure the concentration of this compound in brain homogenates.

Materials:

-

Mouse brain tissue

-

Ice-cold water

-

Homogenizer

-

Headspace vials

-

Gas chromatograph coupled with a mass spectrometer (GC-MS)

-

Porous layer open tubular (PLOT) capillary column

-

Internal standard (e.g., halothane)

Procedure:

-

Excise brain tissue immediately following euthanasia and weigh it.

-

Homogenize the brain sample completely in a known volume of ice-cold water.

-

Transfer a precise amount of the homogenate to a headspace vial.

-

Add a known amount of the internal standard to the vial.

-

Seal the vial and allow it to equilibrate at a controlled temperature to allow this compound to partition into the headspace.

-

Inject a known volume of the headspace gas into the GC-MS system.

-

Separate this compound from other volatile compounds using a PLOT capillary column with a suitable temperature program.

-

Detect and quantify this compound using the mass spectrometer in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity.

-

Construct a calibration curve using known concentrations of this compound to determine the concentration in the brain tissue samples.

Blood and Urine Collection for Metabolite Analysis in a Rodent Model

Objective: To collect biological fluids for the quantification of this compound metabolites, such as inorganic fluoride.

Materials:

-

Metabolic cages for urine collection

-

Restrainers for blood collection

-

Microcentrifuge tubes

-

Anesthetic for terminal procedures (if applicable)

Procedure:

-

Urine Collection: House individual rats in metabolic cages that separate urine and feces. Collect urine over a specified period (e.g., 24 hours) before, during, and after this compound exposure. Measure the total volume and store aliquots at -20°C or lower for later analysis.

-

Blood Collection:

-

Serial Sampling: For conscious animals, small blood samples can be collected from the tail vein or saphenous vein at predetermined time points. The frequency and volume of sampling should adhere to institutional animal care and use guidelines.

-

Terminal Sampling: For a final, larger blood volume, animals can be anesthetized, and blood collected via cardiac puncture or from a major vessel like the abdominal aorta.

-

-

Sample Processing: Allow blood to clot and then centrifuge to separate the serum, or collect in tubes with an anticoagulant (e.g., EDTA) to obtain plasma. Store serum or plasma at -80°C until analysis.

Visualizations of Key Pathways and Processes

The following diagrams, generated using the DOT language, illustrate the metabolic pathway of this compound, a typical experimental workflow, and the logical relationship of its distribution in the body.

Caption: Metabolic Pathway of this compound in the Liver.

References

An In-depth Technical Guide to the Structural and Functional Differences Between Enflurane and Isoflurane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enflurane and isoflurane, both halogenated ethers, have been mainstays in clinical anesthesia for decades. Despite their close structural relationship as isomers, they exhibit distinct physicochemical, pharmacokinetic, and pharmacodynamic profiles that translate into different clinical characteristics. This technical guide provides a comprehensive comparison of this compound and isoflurane, detailing their structural nuances, functional differences at the molecular and systemic levels, and the experimental methodologies used to elucidate these properties. This document is intended to serve as a detailed resource for researchers, scientists, and drug development professionals engaged in the study of anesthetics and related compounds.

Structural and Physicochemical Properties

This compound and isoflurane are structural isomers, meaning they share the same molecular formula, C3H2ClF5O, but differ in the arrangement of their atoms. Isoflurane is 1-chloro-2,2,2-trifluoroethyl difluoromethyl ether, while this compound is 2-chloro-1,1,2-trifluoroethyl difluoromethyl ether. This subtle difference in the position of the chlorine atom leads to significant variations in their physicochemical properties, which are summarized in the table below.

| Property | This compound | Isoflurane | Reference |

| Molecular Weight ( g/mol ) | 184.49 | 184.49 | [1] |

| Boiling Point (°C) | 56.5 | 48.5 | [2] |

| Vapor Pressure at 20°C (mmHg) | 175 | 239 | [2][3] |

| Blood:Gas Partition Coefficient | 1.8 - 1.9 | 1.4 - 1.46 | [4][5] |

| Oil:Gas Partition Coefficient | 98 | 98 | [4] |

| Minimum Alveolar Concentration (MAC) in O2 | 1.63% - 1.68% | 1.15% - 1.17% | [6][7] |

Caption: Table summarizing the key physicochemical properties of this compound and isoflurane.

Pharmacokinetics: Metabolism

The metabolism of this compound and isoflurane is a critical differentiator with clinical implications, primarily concerning the production of fluoride ions and the potential for toxicity. Both agents are metabolized in the liver by the cytochrome P450 system, specifically the CYP2E1 isoenzyme.[8]

-

This compound: Undergoes more extensive metabolism than isoflurane, with approximately 2-8% of the absorbed dose being metabolized.[9] This process yields inorganic fluoride ions and difluoromethoxydifluoroacetic acid (DDFA). The higher degree of metabolism and fluoride ion production has been associated with a potential for nephrotoxicity, particularly with prolonged administration.

-

Isoflurane: Is significantly less metabolized, with only about 0.2% of the absorbed dose undergoing biotransformation.[8] The primary metabolite is trifluoroacetic acid (TFA). This lower metabolic rate contributes to isoflurane's favorable safety profile regarding renal and hepatic toxicity.[8]

Pharmacodynamics: Mechanisms of Action and Systemic Effects

The functional differences between this compound and isoflurane are rooted in their differential interactions with various molecular targets in the central and peripheral nervous systems.

Molecular Mechanisms and Signaling Pathways

GABA-A and Glycine Receptors: Both this compound and isoflurane potentiate the function of inhibitory γ-aminobutyric acid type A (GABA-A) and glycine receptors, which is a primary mechanism of their anesthetic effects.[10][11] They increase the sensitivity of these receptors to their respective neurotransmitters, leading to enhanced chloride ion influx and hyperpolarization of neurons, thus reducing neuronal excitability. While both anesthetics act on these receptors, the extent of their modulation and the downstream consequences can differ.

Caption: Comparative signaling of Isoflurane and this compound at the GABA-A receptor.

NMDA Receptors: Both anesthetics also inhibit the function of excitatory N-methyl-D-aspartate (NMDA) receptors, although to a lesser extent than their effects on inhibitory receptors.[12][13] This inhibition contributes to their amnestic and analgesic properties. Isoflurane has been shown to induce caspase activation and facilitate the endocytosis of NMDA receptors, a process that may be linked to postoperative cognitive dysfunction.[14] this compound also directly depresses NMDA receptor currents.[12]

Caption: Differential effects of Isoflurane and this compound on NMDA receptor signaling.

Potassium Channels: Isoflurane is known to activate certain types of potassium channels, such as two-pore domain potassium channels (K2P), leading to neuronal hyperpolarization and reduced excitability.[15][16] This action is believed to contribute to its anesthetic effect. The modulation of these channels by this compound is less well-characterized but is also thought to play a role in its mechanism of action.

Systemic Effects

| System | This compound | Isoflurane |

| Cardiovascular | More pronounced myocardial depression, decreased cardiac output, minimal change in heart rate. | Less myocardial depression, vasodilation leading to decreased systemic vascular resistance, potential for increased heart rate. |

| Respiratory | Significant respiratory depression, potent bronchodilator. | Less respiratory depression than this compound, also a good bronchodilator. |

| Central Nervous System | Can produce seizure-like activity on EEG, particularly at high concentrations and with hypocapnia. | Does not produce seizure activity; generally considered to have a better CNS safety profile. |

| Neuromuscular | Potentiation of neuromuscular blocking agents. | Potentiation of neuromuscular blocking agents, similar to this compound. |

Caption: Comparative systemic effects of this compound and isoflurane.

Experimental Protocols

This section details the methodologies for determining key parameters that differentiate this compound and isoflurane.

Determination of Minimum Alveolar Concentration (MAC)

Objective: To determine the concentration of an inhaled anesthetic that prevents movement in 50% of subjects in response to a supramaximal noxious stimulus.

Experimental Workflow:

Caption: Workflow for the determination of Minimum Alveolar Concentration (MAC).

Detailed Protocol (Adapted for Rats):

-

Animal Preparation: Adult male Wistar rats are surgically prepared with arterial and venous cannulas for blood pressure monitoring and drug administration. A tracheal cannula is also placed for mechanical ventilation.

-

Anesthesia Induction: Anesthesia is induced in a chamber with a high concentration of the test anesthetic (e.g., 4% this compound or 3% isoflurane) in 100% oxygen.

-

Intubation and Ventilation: Once anesthetized, the rat is intubated and connected to a mechanical ventilator. Ventilation is adjusted to maintain normocapnia (PaCO2 35-45 mmHg).

-

Equilibration: The end-tidal anesthetic concentration is set to a predetermined level and maintained for at least 15-20 minutes to allow for equilibration between the alveoli, blood, and brain.

-

Noxious Stimulus: A supramaximal noxious stimulus is applied, a common method being a tail clamp applied for 60 seconds.

-

Observation: The animal is observed for any purposeful movement in response to the stimulus.

-

Concentration Adjustment (Bracketing Method):

-

If the animal moves, the anesthetic concentration is increased by a set factor (e.g., 10-20%).

-

If the animal does not move, the anesthetic concentration is decreased by the same factor.

-

-

Re-equilibration and Re-stimulation: The new concentration is maintained for another 15-20 minute equilibration period, followed by re-application of the noxious stimulus.

-

MAC Calculation: This process is repeated until the lowest concentration that prevents movement and the highest concentration that allows movement are determined. The MAC is calculated as the average of these two concentrations.

Determination of Blood:Gas Partition Coefficient

Objective: To determine the ratio of the concentration of an anesthetic in the blood to its concentration in the gas phase at equilibrium.

Method: Vial Equilibration Technique

-

Sample Preparation: A known volume of fresh heparinized blood is placed into a sealed glass vial.

-

Anesthetic Introduction: A known amount of the volatile anesthetic vapor is injected into the headspace of the vial.

-

Equilibration: The vial is agitated in a temperature-controlled water bath (typically 37°C) for a sufficient time (e.g., 30-60 minutes) to allow for equilibrium to be reached between the blood and gas phases.

-

Gas Phase Analysis: A sample of the headspace gas is withdrawn and the concentration of the anesthetic is measured using gas chromatography.

-

Calculation: The blood:gas partition coefficient (λ) is calculated using the following formula: λ = (V_g / V_b) * ((C_initial - C_final) / C_final) Where:

-

V_g = Volume of the gas phase

-

V_b = Volume of the blood phase

-

C_initial = Initial concentration of the anesthetic in the gas phase

-

C_final = Final concentration of the anesthetic in the gas phase at equilibrium

-

Determination of Oil:Gas Partition Coefficient

Objective: To determine the ratio of the concentration of an anesthetic in oil (typically olive oil or octanol) to its concentration in the gas phase at equilibrium, as a measure of lipid solubility.

Method: Phase Ratio Variation Method

-

Sample Preparation: A series of sealed vials are prepared, each containing a different, precisely measured ratio of oil to gas phase volume.

-

Anesthetic Introduction: A known amount of the anesthetic vapor is introduced into each vial.

-

Equilibration: The vials are equilibrated at a constant temperature with agitation.

-

Headspace Analysis: The concentration of the anesthetic in the headspace of each vial is measured by gas chromatography.

-

Data Analysis: The reciprocal of the headspace concentration is plotted against the phase ratio (volume of gas / volume of oil). The oil:gas partition coefficient is determined from the slope and intercept of the resulting linear regression, based on the mass balance equation for the system.[17]

Assessment of Cardiovascular and Respiratory Effects

Experimental Setup:

Caption: Experimental setup for cardiovascular and respiratory monitoring.

Protocol (Rodent Model):

-

Anesthesia and Instrumentation: The animal is anesthetized with the test agent (this compound or isoflurane) and instrumented as described in the MAC protocol.

-

Cardiovascular Monitoring:

-

The arterial catheter is connected to a pressure transducer to continuously record arterial blood pressure. Heart rate is derived from the pressure waveform.

-

Cardiac output can be measured using techniques such as thermodilution or by placing a flow probe around the ascending aorta.

-

-

Respiratory Monitoring:

-

The tracheal cannula is connected to a pneumotachograph to measure airflow, from which respiratory rate and tidal volume are calculated.

-

An in-line gas analyzer measures inspired and expired concentrations of oxygen, carbon dioxide, and the anesthetic agent.

-

-

Data Collection: Cardiovascular and respiratory parameters are recorded at different steady-state concentrations of the anesthetic (e.g., 1.0, 1.5, and 2.0 MAC).

Assessment of Central Nervous System Effects

Method: Electroencephalography (EEG)

-

Electrode Implantation: For chronic studies, electrodes are surgically implanted over specific brain regions (e.g., cortex, hippocampus). For acute studies, subdermal needle electrodes can be used.[18][19]

-

Anesthesia Administration: The animal is anesthetized with the test anesthetic, and the concentration is varied in a controlled manner.

-

EEG Recording: EEG signals are continuously recorded and amplified.

-

Data Analysis: The raw EEG data is processed to analyze changes in frequency bands (delta, theta, alpha, beta), power spectrum, and the presence of specific patterns like burst suppression, which is indicative of deep anesthesia.[18][19]

Conclusion

This compound and isoflurane, while structurally similar, present a clear example of how subtle molecular changes can lead to significant differences in pharmacological and clinical profiles. Isoflurane's lower blood:gas partition coefficient allows for more rapid induction and emergence from anesthesia. Its lower rate of metabolism translates to a superior safety profile, particularly concerning nephrotoxicity. Functionally, isoflurane causes less myocardial depression and is not associated with the pro-convulsant activity seen with this compound.

This guide has provided an in-depth comparison of these two important anesthetic agents, covering their fundamental properties and the experimental methodologies used to characterize them. A thorough understanding of these differences is crucial for researchers and clinicians in the fields of anesthesiology and drug development, enabling informed decisions in both experimental design and clinical practice. The detailed protocols and signaling pathway diagrams included herein serve as a practical resource for the scientific community.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. How to monitor breathing in laboratory rodents: a review of the current methods - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. epublications.marquette.edu [epublications.marquette.edu]

- 6. ejbio.org [ejbio.org]

- 7. droracle.ai [droracle.ai]

- 8. GABAA Receptor/STEP61 Signaling Pathway May Be Involved in Emulsified Isoflurane Anesthesia in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Assessing Rodent Cardiac Function in vivo Using Hemodynamic Pressure-Volume Loops - PMC [pmc.ncbi.nlm.nih.gov]

- 10. cigrecolombia.org [cigrecolombia.org]

- 11. Effects of isoflurane and this compound on GABAA and glycine receptors contribute equally to depressant actions on spinal ventral horn neurones in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound directly depresses glutamate AMPA and NMDA currents in mouse spinal cord motor neurons independent of actions on GABAA or glycine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Volatile anesthetics and glutamate activation of N-methyl-D-aspartate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Isoflurane facilitates synaptic NMDA receptor endocytosis in mice primary neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Mechanistic insights into volatile anesthetic modulation of K2P channels | eLife [elifesciences.org]

- 16. The role of K2P channels in anaesthesia and sleep - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Electroencephalographic monitoring of anesthesia during surgical procedures in mice using a modified clinical monitorin… [ouci.dntb.gov.ua]

- 19. Electroencephalographic monitoring of anesthesia during surgical procedures in mice using a modified clinical monitoring system - PubMed [pubmed.ncbi.nlm.nih.gov]

Enflurane: A Comprehensive Technical Analysis of its Anesthetic Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enflurane (2-chloro-1,1,2-trifluoroethyl difluoromethyl ether) is a halogenated ether that was introduced into clinical practice in the 1970s as a volatile inhalational anesthetic.[1] For a considerable period, it was a widely used agent for both induction and maintenance of general anesthesia.[2] While its use has largely been superseded by newer agents with more favorable profiles, a thorough understanding of its anesthetic properties remains crucial for researchers in the fields of pharmacology and neuroscience, as well as for professionals involved in the development of novel anesthetic drugs. This technical guide provides an in-depth analysis of this compound's core anesthetic properties, supported by quantitative data, detailed experimental protocols, and visualizations of its mechanisms of action.

Physicochemical and Pharmacokinetic Properties

The anesthetic effect of a volatile agent is determined by its partial pressure in the brain. This is, in turn, dependent on a variety of factors, including its physicochemical properties and pharmacokinetics.

Table 1: Physicochemical and Pharmacokinetic Data for this compound

| Property | Value | Clinical Significance | Reference(s) |

| MAC in Oxygen | 1.63 - 1.68% | A measure of anesthetic potency; a lower MAC indicates higher potency. | [2][3][4][5] |

| Blood:Gas Partition Coefficient | 1.8 - 1.91 | Determines the speed of induction and emergence. A higher value indicates slower onset and recovery. | [5][6][7][8] |

| Oil:Gas Partition Coefficient | 98 - 98.5 | Correlates with anesthetic potency (Meyer-Overton hypothesis). | [5][6][7] |

| Metabolism | 2 - 8% | Primarily hepatic via cytochrome P450 (CYP2E1).[2][5][9][10] Produces inorganic fluoride ions.[1][5] | [5][9][10] |

| Boiling Point | 56.5 °C | A physical property influencing vaporization. | [5] |

| Vapor Pressure at 20°C | 172 mm Hg | A measure of the tendency of a liquid to vaporize. | [5] |

Experimental Protocol: Determination of Minimum Alveolar Concentration (MAC)

The Minimum Alveolar Concentration (MAC) is a fundamental measure of anesthetic potency.[3][9] It is defined as the minimum alveolar concentration of an anesthetic at one atmosphere that prevents movement in 50% of subjects in response to a standardized surgical stimulus, such as a skin incision.[3][9][11]

Methodology:

-

Subject Preparation: The study is typically conducted on a cohort of healthy, unpremedicated adult patients or a standardized animal model.[12][13]

-

Anesthesia Induction and Maintenance: Anesthesia is induced and maintained with the volatile anesthetic under investigation (in this case, this compound) in oxygen or a mixture of oxygen and nitrous oxide.[12]

-

Equilibration: The end-tidal concentration of the anesthetic is held constant for a minimum of 15 minutes to allow for equilibration between the alveoli, blood, and brain.[3]

-

Stimulus Application: A supramaximal noxious stimulus is applied. Historically, this has been a surgical skin incision, but for ethical and practical reasons, transcutaneous electrical stimulation (e.g., 50-Hz tetanic stimulus to the ulnar nerve for 10 seconds) is now commonly used.[12][13]

-